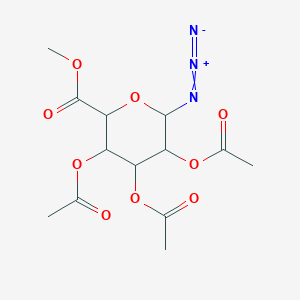![molecular formula C26H40O10 B12320526 [3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)
[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuniloside B is a monoterpenoid ester found in the leaves of various Eucalyptus species. It is a non-volatile glucose monoterpene ester, which plays a significant role in the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . This compound is structurally characterized by the presence of oleuropeic acid-containing carbohydrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cuniloside B involves the use of (+)-®-oleuropeic acid as a key starting material. The synthetic route includes the esterification of oleuropeic acid with glucose derivatives under specific reaction conditions . The reaction typically requires the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
Industrial production of Cuniloside B is primarily based on the extraction from Eucalyptus leaves. The leaves are processed to isolate the essential oils, followed by the separation of non-volatile components, including Cuniloside B . The extraction process involves the use of solvents such as chloroform, dichloromethane, and ethyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
Cuniloside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of Cuniloside B include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Cuniloside B include various oxidized, reduced, and substituted derivatives. These products are often used in further chemical synthesis and research applications .
Aplicaciones Científicas De Investigación
Cuniloside B has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Cuniloside B involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . The molecular targets include enzymes and proteins involved in the esterification and transport processes .
Comparación Con Compuestos Similares
Cuniloside B is structurally similar to other glucose monoterpene esters such as froggattiside A and cypellocarpin C . it is unique in its widespread occurrence across various Eucalyptus species and its specific role in essential oil biosynthesis . The similar compounds include:
Froggattiside A: Another glucose monoterpene ester found in Eucalyptus leaves.
Cypellocarpin C: A related compound with similar structural features and functions.
Cuniloside B stands out due to its unique chemical structure and its significant role in the essential oil biosynthesis and mobilization processes within Eucalyptus leaves .
Propiedades
Fórmula molecular |
C26H40O10 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
[3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3 |
Clave InChI |
JOLLIDAUJSAZHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)



![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)

![Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12320478.png)
![2-(3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320479.png)

![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)


![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)
![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)
